Home > Products > Screening Compounds P42017 > N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide - 2034230-01-6

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

Catalog Number: EVT-2983757
CAS Number: 2034230-01-6
Molecular Formula: C19H18N8O
Molecular Weight: 374.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethoxy}-2-phenylpyridine (PPA250)

Compound Description: 3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethoxy}-2-phenylpyridine (PPA250) is an inhibitor of inducible nitric-oxide synthase (iNOS) dimerization. PPA250 functions by blocking the interaction of two iNOS monomers, which is essential for the enzyme's activity. In animal models, PPA250 has demonstrated a suppressive effect on the development of arthritis and also decreased serum NO concentration in mice treated with lipopolysaccharide.

Relevance: Similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide, PPA250 contains an imidazole ring in its structure. Both compounds demonstrate biological activity related to protein interactions and signaling pathways. The presence of the imidazole ring may contribute to similar binding interactions within their respective targets.

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

Compound Description: N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2) is another inhibitor of iNOS dimerization. Crystallographic studies reveal that Compound 2 interferes with iNOS dimerization by coordinating with the heme group in the iNOS monomer, preventing dimer formation and inhibiting NO production.

Relevance: Compound 2 shares structural similarities with N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide, specifically the presence of an imidazole ring directly attached to a pyrimidine ring. This common structural motif suggests potential similarities in their interactions with biological targets, particularly those involving heme-containing enzymes.

(S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide ([3H]-BBAC)

Compound Description: (S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide ([3H]-BBAC) is a “dual” orexin receptor antagonist. It is used as a radioligand in binding assays to investigate the kinetics of other orexin receptor antagonists at OX1R and OX2R receptors.

Relevance: [3H]-BBAC contains a benzimidazole core, a key structural feature also found in N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide. The presence of this shared benzimidazole moiety indicates potential similarities in their binding interactions with biological targets, particularly G protein-coupled receptors like orexin receptors.

Properties

CAS Number

2034230-01-6

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide

Molecular Formula

C19H18N8O

Molecular Weight

374.408

InChI

InChI=1S/C19H18N8O/c28-19(21-8-16-24-14-3-1-2-4-15(14)25-16)13-9-27(10-13)18-7-17(22-11-23-18)26-6-5-20-12-26/h1-7,11-13H,8-10H2,(H,21,28)(H,24,25)

InChI Key

SNWLDDNSOUDQBG-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCC4=NC5=CC=CC=C5N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.